molecular formula C11H11N3 B13680069 2-Naphthylguanidine CAS No. 54-81-9

2-Naphthylguanidine

Cat. No.: B13680069
CAS No.: 54-81-9
M. Wt: 185.22 g/mol
InChI Key: SGKHROGKIKKECN-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and ability to form stable salts The compound features a naphthyl group attached to the guanidine moiety, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-naphthylamine to yield the desired product .

Industrial Production Methods: Industrial production of 1-(2-Naphthyl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Naphthyl)guanidine stands out due to the presence of both the naphthyl and guanidine groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

CAS No.

54-81-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-naphthalen-2-ylguanidine

InChI

InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14)

InChI Key

SGKHROGKIKKECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(N)N

Origin of Product

United States

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